molecular formula C5H5BrN2O2 B2567331 2-(4-Bromo-1H-pyrazol-3-yl)acetic acid CAS No. 1378260-38-8

2-(4-Bromo-1H-pyrazol-3-yl)acetic acid

Cat. No.: B2567331
CAS No.: 1378260-38-8
M. Wt: 205.011
InChI Key: NWVCPYSDHQUCPD-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-3-yl)acetic acid is a chemical compound with the molecular formula C5H5BrN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)acetic acid typically involves the bromination of pyrazole derivatives followed by acetic acid substitution. One common method includes the reaction of 4-bromo-3-nitropyrazole with ethyl bromoacetate in the presence of a base, followed by reduction and hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-1H-pyrazol-3-yl)acetic acid can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

    Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-3-yl)acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid
  • 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid

Comparison: Compared to similar compounds, 2-(4-Bromo-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-bromo-1H-pyrazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c6-3-2-7-8-4(3)1-5(9)10/h2H,1H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVCPYSDHQUCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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